Sperabillin D
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Overview
Description
Sperabillin D is a natural compound that has been found to have potential therapeutic applications in various fields of medicine. The compound is derived from the plant, Spermacoce billardieri, which is native to tropical regions of the world. The chemical structure of this compound has been extensively studied, and its properties have been found to be highly beneficial in various scientific research applications.
Scientific Research Applications
Antibiotic Properties
Sperabillin D, along with its variants (A, B, C), is identified as a novel antibiotic produced by the bacterium Pseudomonas fluorescens YK-437. These compounds have shown antibacterial activity against both Gram-negative and Gram-positive bacteria, including antibiotic-resistant strains like Pseudomonas aeruginosa and Staphylococcus aureus. Sperabillin A, in particular, has been noted to inhibit DNA, RNA, protein, and cell wall biosynthesis in Escherichia coli, highlighting its broad spectrum of antibiotic action (Katayama et al., 1992).
Antitumor Activity
Research on sperabillin polymers, particularly derived from sperabillin A, reveals significant anti-tumor properties. These polymers have been shown to selectively inhibit the proliferation of human umbilical vein endothelial (HUVE) cells, with higher molecular weight polymers demonstrating stronger inhibitory effects. In vivo studies have also shown anti-tumor activity against B16 melanoma (Hida et al., 1993).
Immune System Augmentation
Sperabillin polymers, primarily derived from sperabillin A, have been found to activate murine peritoneal macrophages potently. These polymers enhance phagocytosis-dependent respiratory burst and Fc gamma receptor expression, indicating their role in augmenting host defense mechanisms. Treatment with these polymers led to increased peritoneal exudate cells, augmented macrophage activity, and enhanced non-specific killer activity of splenocytes, thereby indicating their potential in boosting immune responses against tumors (Takizawa et al., 1994).
properties
CAS RN |
111465-40-8 |
---|---|
Molecular Formula |
C16H29N5O3 |
Molecular Weight |
339.43 g/mol |
IUPAC Name |
(3R,5R,6R)-3-amino-N-(3-amino-3-iminopropyl)-6-[[(2E,4E)-hexa-2,4-dienoyl]amino]-5-hydroxyheptanamide |
InChI |
InChI=1S/C16H29N5O3/c1-3-4-5-6-15(23)21-11(2)13(22)9-12(17)10-16(24)20-8-7-14(18)19/h3-6,11-13,22H,7-10,17H2,1-2H3,(H3,18,19)(H,20,24)(H,21,23)/b4-3+,6-5+/t11-,12-,13-/m1/s1 |
InChI Key |
HGBIYXQMCATWPJ-PXRNKZPESA-N |
Isomeric SMILES |
C/C=C/C=C/C(=O)N[C@H](C)[C@@H](C[C@H](CC(=O)NCCC(=N)N)N)O |
SMILES |
CC=CC=CC(=O)NC(C)C(CC(CC(=O)NCCC(=N)N)N)O |
Canonical SMILES |
CC=CC=CC(=O)NC(C)C(CC(CC(=O)NCCC(=N)N)N)O |
synonyms |
sperabillin D |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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